molecular formula C20H19BrN2O4 B2971260 3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide CAS No. 2034564-25-3

3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide

Cat. No.: B2971260
CAS No.: 2034564-25-3
M. Wt: 431.286
InChI Key: VOKCVWLGIXBEQT-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide (CAS 2034564-25-3) is a synthetic organic compound with the molecular formula C20H19BrN2O4 and a molecular weight of 431.28 g/mol . This complex molecule features a 1,3-oxazolidine-2,4-dione (a cyclic carbamate or hydantoin) scaffold and a 2-bromophenyl group, connected via a propanamide linker . This specific structure, incorporating multiple pharmacophores, makes it a valuable intermediate in medicinal chemistry and drug discovery research for constructing more complex molecules or for studying structure-activity relationships (SAR) . The presence of the oxazolidinedione ring is a key structural motif found in various biologically active compounds and enzyme inhibitors . Researchers can utilize this compound in the design and synthesis of novel molecules targeting a range of biological pathways. The compound is supplied with guaranteed high purity and is intended for research and development purposes exclusively in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c21-16-9-5-4-6-14(16)10-11-18(24)22-17(15-7-2-1-3-8-15)12-23-19(25)13-27-20(23)26/h1-9,17H,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKCVWLGIXBEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the oxazolidinone ring through cyclization reactions. The final step involves the coupling of the bromophenyl and oxazolidinone intermediates with a propanamide derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the oxazolidinone ring can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below highlights structural variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physical Implications Reference
Target Compound: 3-(2-Bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide C₂₀H₂₀BrN₂O₃ (estimated) ~447.3 2-Bromophenyl, oxazolidinone, phenylethyl Potential enzyme inhibition; enhanced lipophilicity due to bromine -
3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide C₂₁H₂₀BrN₃O₃ 442.31 4-Bromophenyl, dihydropyrimidinone, (S)-1-phenylethyl Bromine para position may reduce steric hindrance; dihydropyrimidinone offers π-π stacking
N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide C₁₆H₂₀N₂O₃S 320.41 Thiazolidinone, 4-isobutylphenyl Thiazolidinone’s sulfur atom may alter redox properties; isobutyl enhances hydrophobicity
2-(3-Benzoylphenyl)-N-(2-bromophenyl)propanamide C₂₂H₁₈BrNO₂ 408.29 2-Bromophenyl, benzoylphenyl Absence of oxazolidinone reduces hydrogen-bonding potential; benzoyl may increase rigidity
N-(3-Amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide C₁₄H₁₄FN₃O₂ 275.28 3-Amino-4-fluorophenyl, pyridinone Fluorine improves bioavailability; pyridinone’s planar structure aids membrane permeability

Biological Activity

3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bromophenyl group linked to an oxazolidinone ring and a propanamide moiety, indicating diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDescription
IUPAC Name 3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide
Molecular Formula C20H19BrN2O4
Molecular Weight 419.28 g/mol
CAS Number 2034564-25-3

The proposed mechanism of action for this compound involves its interaction with specific molecular targets:

  • Bromophenyl Group : This moiety may interact with various enzymes or receptors, potentially influencing signaling pathways.
  • Oxazolidinone Ring : The oxazolidinone structure can form hydrogen bonds with biological molecules, enhancing its binding affinity to target proteins.
  • Propanamide Moiety : This segment may contribute to the overall stability and solubility of the compound in biological systems.

Biological Activity

Research into the biological activity of 3-(2-bromophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide has revealed several key findings:

Antimicrobial Activity

Studies have indicated that compounds with oxazolidinone structures often exhibit antimicrobial properties. The specific compound under consideration has shown promise against various bacterial strains, particularly those resistant to conventional antibiotics.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects in neurodegenerative diseases. Research is ongoing to elucidate its efficacy in models of conditions like Parkinson's and Alzheimer's disease.

Case Studies

Several case studies have highlighted the biological activity of similar oxazolidinone derivatives:

  • Study on Antimicrobial Efficacy :
    • A study evaluated a series of oxazolidinones against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition at low concentrations (IC50 values ranging from 0.5 to 5 µg/mL) .
  • Anticancer Activity Assessment :
    • In a recent publication, oxazolidinone derivatives were tested against breast cancer cell lines, showing a dose-dependent decrease in cell viability with IC50 values around 10 µM .
  • Neuroprotection Evaluation :
    • Research on neuroprotective effects demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications in neurodegenerative disorders .

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